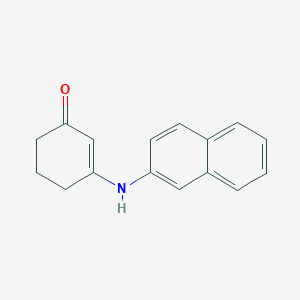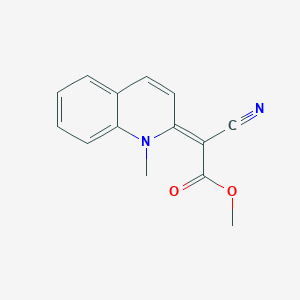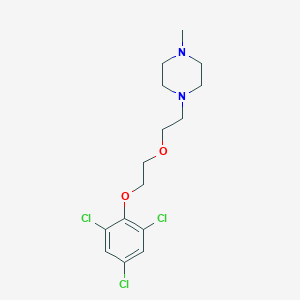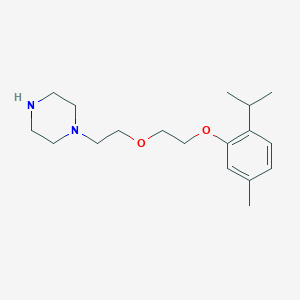![molecular formula C13H17N3O B397069 2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol CAS No. 400876-90-6](/img/structure/B397069.png)
2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound is a derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms in the ring.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : One study focuses on the synthesis of 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a compound structurally similar to 2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol, using specific reagents and catalysts. This research provides insights into methods of synthesizing related compounds (Nayak & Poojary, 2019).
Characterization Methods : Another study involves the structural and spectroscopic analysis of a pyrazole-4-carboxylic acid derivative, illustrating techniques like NMR, FT-IR spectroscopy, and X-ray diffraction for characterizing pyrazole derivatives (Viveka et al., 2016).
Biological and Chemical Properties
Biological Activity : Research on similar pyrazole derivatives has indicated diverse biological activities. For instance, one study synthesized and tested a series of compounds for their antimicrobial, analgesic, and other biological activities, demonstrating the potential of pyrazole derivatives in pharmacological applications (Tirlapur & Noubade, 2010).
Chemical Reactivity and Applications : The reactivity of pyrazole derivatives in forming various compounds, such as chalcones and thiazoles, has been studied. These compounds have potential applications in fields like organic synthesis and material science, highlighting the versatility of pyrazole derivatives in chemical reactions (Kariuki et al., 2022).
Molecular Docking and Interaction Studies
- Interaction with Biological Targets : A study detailed the docking of a pyrazole derivative with the human prostaglandin reductase, giving insights into its potential inhibitory action. This suggests that pyrazole derivatives could interact with specific biological targets, aiding in drug design and discovery (Nayak & Poojary, 2019).
Wirkmechanismus
Target of Action
It is known that pyrazole-bearing compounds, which include our compound of interest, have shown potent antileishmanial and antimalarial activities . This suggests that the targets could be proteins or enzymes involved in the life cycle of the Leishmania and Plasmodium parasites.
Mode of Action
It is known that pyrazole-bearing compounds can interact with their targets and cause changes that inhibit the growth and proliferation of the parasites
Pharmacokinetics
The compound’s molecular weight is 15121 , which is within the range generally favorable for good bioavailability
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of the Leishmania and Plasmodium parasites, leading to potent antileishmanial and antimalarial activities . The specific molecular and cellular effects would depend on the exact targets and mode of action of the compound.
Eigenschaften
IUPAC Name |
2-[[1-(4-methylphenyl)pyrazol-4-yl]methylamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-11-2-4-13(5-3-11)16-10-12(9-15-16)8-14-6-7-17/h2-5,9-10,14,17H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDCAUHPOMQWGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)CNCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(4Z)-4-[(4-bromophenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B396990.png)



![1-Methyl-4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B397010.png)

![1-{2-[2-(Mesityloxy)ethoxy]ethyl}piperazine](/img/structure/B397012.png)
![N-allyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B397014.png)
![N-allyl-N-[2-(2,5-dichlorophenoxy)ethyl]amine](/img/structure/B397018.png)

![N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]amine](/img/structure/B397022.png)
![N-allyl-N-[3-(4-iodophenoxy)propyl]amine](/img/structure/B397024.png)
![N-allyl-N-[3-(4-tert-butylphenoxy)propyl]amine](/img/structure/B397026.png)